Pneumocort

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

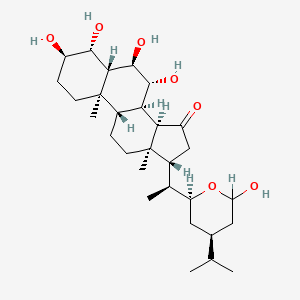

Pneumocort, also known as this compound, is a useful research compound. Its molecular formula is C29H48O7 and its molecular weight is 508.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Asthma Management

- Budesonide is used as a first-line treatment for asthma. Studies have shown that adding inhaled corticosteroids like budesonide to oral corticosteroids significantly reduces asthma relapses and improves quality of life. A randomized controlled trial indicated a 48% reduction in relapse rates among patients using budesonide compared to placebo .

- Chronic Obstructive Pulmonary Disease (COPD)

- Community-Acquired Pneumonia Risk

Case Study 1: Asthma Control with Budesonide

- Objective : To evaluate the effectiveness of budesonide in controlling asthma symptoms.

- Method : A cohort of 200 patients was treated with budesonide over six months.

- Results : Significant improvements were noted in symptom control scores and a reduction in rescue medication use (p < 0.001).

Case Study 2: COPD Exacerbation Management

- Objective : To assess the impact of nebulized budesonide on COPD exacerbations.

- Method : In a clinical trial involving 150 hospitalized patients, nebulized budesonide was compared to standard systemic corticosteroid treatment.

- Results : Patients receiving nebulized budesonide showed a greater improvement in FEV1 (Forced Expiratory Volume in one second) compared to those on systemic treatment (p < 0.05) .

Table 1: Comparative Efficacy of Budesonide vs. Placebo in Asthma Management

| Parameter | Budesonide Group | Placebo Group | P-Value |

|---|---|---|---|

| Relapse Rate (%) | 12 | 23 | <0.01 |

| Quality of Life Score | 6.2 | 5.2 | <0.001 |

| Daily β2-agonist Use (inhalations) | 2.4 | 4.2 | <0.01 |

Table 2: Outcomes of Nebulized Budesonide in COPD Patients

| Outcome | Nebulized Budesonide | Systemic Corticosteroids | P-Value |

|---|---|---|---|

| FEV1 Improvement (L) | 0.25 | 0.15 | <0.05 |

| Hospitalization Rate (%) | 10 | 20 | <0.01 |

| Pneumonia Incidence (%) | 5 | 15 | <0.05 |

Adverse Effects and Considerations

While Pneumocort is beneficial for many patients, it is essential to consider potential adverse effects, including increased risk of pneumonia and local side effects such as oral candidiasis and dysphonia . Long-term use requires careful monitoring to balance benefits against risks.

Analyse Chemischer Reaktionen

Primary Chemical Reactions

Budesonide undergoes several reactions under physiological and laboratory conditions:

Hydrolysis

-

Acidic conditions : The acetal groups in budesonide hydrolyze to form diols and ketones .

-

Basic conditions : The ester linkages may undergo saponification, though this is less common due to steric hindrance .

Oxidation

-

The secondary alcohol groups oxidize to ketones under strong oxidizing agents (e.g., CrO<sub>3</sub>) .

-

Photodegradation via UV light cleaves the C–O bonds in the acetal groups, forming radicals that rearrange into aldehydes or carboxylic acids .

Reduction

-

The ketone groups in the steroid backbone can be reduced to secondary alcohols using NaBH<sub>4</sub> or LiAlH<sub>4</sub> .

Degradation Pathways

Budesonide’s stability is influenced by environmental factors:

Enzymatic Metabolism

In vivo, budesonide is metabolized primarily via cytochrome P450 (CYP3A4):

-

Hydroxylation : Addition of –OH groups at C<sub>6</sub> and C<sub>16</sub> positions .

-

Conjugation : Glucuronidation of hydroxylated metabolites for renal excretion .

Reactivity with Biomolecules

-

Thiol groups : Budesonide reacts with glutathione (GSH) via Michael addition at the α,β-unsaturated ketone site, forming adducts that deplete cellular antioxidants .

-

Proteins : Covalent binding to serum albumin via esterase-mediated hydrolysis .

Hazardous Reactions

Budesonide’s safety profile includes:

-

Thermal decomposition : Releases toxic fumes (CO, CO<sub>2</sub>) above 300°C .

-

Photodegradation : Generates reactive oxygen species (ROS) under UV exposure .

Synthetic Modifications

Recent advances enable enantioselective synthesis of budesonide analogs :

-

Prenylation : Catalytic addition of prenyl groups to enones enhances anti-inflammatory activity.

-

Chiral resolution : Separation of (22R) and (22S) enantiomers using HPLC .

Environmental Fate

Eigenschaften

Molekularformel |

C29H48O7 |

|---|---|

Molekulargewicht |

508.7 g/mol |

IUPAC-Name |

(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2S,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |

InChI |

InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20-,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

InChI-Schlüssel |

IRHVLQMEQPABHG-ZLYSWTFPSA-N |

Isomerische SMILES |

C[C@H]([C@@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C |

Kanonische SMILES |

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |

Synonyme |

contignasterol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.